N-Nitrosoethanolamine

Nitrosamine impurity analysis LC-MS/MS method development Pharmaceutical quality control

N-Nitrosoethanolamine (CAS 98033-27-3), also known as N-(2-Hydroxyethyl)nitrous amide, is a low-molecular-weight N-nitrosamine compound (C₂H₆N₂O₂, MW 90.08) characterized by a single hydroxyl group on the N-alkyl chain. It belongs to the broader class of N-nitrosoalkanolamines, which are of significant regulatory concern due to their potential genotoxic and carcinogenic properties.

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 98033-27-3
Cat. No. B1618017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoethanolamine
CAS98033-27-3
SynonymsN-NEA
N-nitrosoethanolamine
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC(CO)NN=O
InChIInChI=1S/C2H6N2O2/c5-2-1-3-4-6/h5H,1-2H2,(H,3,6)
InChIKeyACPNQDPDVJCEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoethanolamine (CAS 98033-27-3) Technical Baseline: Class Identity and Procurement Context


N-Nitrosoethanolamine (CAS 98033-27-3), also known as N-(2-Hydroxyethyl)nitrous amide, is a low-molecular-weight N-nitrosamine compound (C₂H₆N₂O₂, MW 90.08) characterized by a single hydroxyl group on the N-alkyl chain . It belongs to the broader class of N-nitrosoalkanolamines, which are of significant regulatory concern due to their potential genotoxic and carcinogenic properties [1]. Unlike the more commonly referenced N-nitrosodiethanolamine (NDELA, CAS 1116-54-7) which bears two hydroxyl groups, N-nitrosoethanolamine represents a structurally simpler mono-hydroxylated nitrosamine that serves as a key reference standard in pharmaceutical impurity profiling and analytical method development [2].

Why N-Nitrosoethanolamine Cannot Be Substituted with NDELA or Other Nitrosamine Analogs in Validated Analytical Workflows


Generic substitution among nitrosamine reference standards fails because analytical method selectivity, regulatory acceptance, and quantitative accuracy depend on exact structural identity. N-Nitrosoethanolamine (MW 90.08, C₂H₆N₂O₂) and its closest in-class analog N-nitrosodiethanolamine (NDELA, MW 134.14, C₄H₁₀N₂O₃) differ by a full ethanolamine moiety—a structural difference that translates to fundamentally distinct physicochemical properties including molecular weight (Δ 44.06 Da), predicted LogP, and chromatographic retention behavior [1]. This divergence is particularly consequential in LC-MS/MS workflows where even closely related nitrosamines exhibit markedly different ionization efficiencies and matrix effects [2]. For pharmaceutical impurity testing, procurement of the exact compound is not merely a preference but a regulatory necessity: the compound is specifically designated as Elmustine Impurity 5, and substitution with a different nitrosamine would invalidate method specificity and compromise compliance with ANDA filing requirements [3].

N-Nitrosoethanolamine (CAS 98033-27-3): Quantified Differentiation Evidence Versus Closest Analogs


Molecular Weight Differentiation: N-Nitrosoethanolamine vs. NDELA in LC-MS/MS Method Development

N-Nitrosoethanolamine exhibits a molecular weight of 90.08 Da (monoisotopic mass 90.04293 Da), which is 44.06 Da lower than the most closely related reference standard N-nitrosodiethanolamine (NDELA, MW 134.14 Da). This 33% reduction in molecular weight produces a fundamentally different mass spectrometric profile, including distinct precursor ion selection and product ion fragmentation patterns in multiple reaction monitoring (MRM) workflows [1].

Nitrosamine impurity analysis LC-MS/MS method development Pharmaceutical quality control

Chromatographic Polarity Differentiation: Predicted LogP Comparison for SPE and HPLC Method Selection

N-Nitrosoethanolamine has a predicted ACD/LogP of -0.75 (estimated LogP -1.37), indicating significantly greater hydrophilicity compared to NDELA, which bears two hydroxyl groups and a larger alkyl framework. This polarity differential directly impacts solid-phase extraction (SPE) recovery and reversed-phase HPLC retention [1].

Solid-phase extraction (SPE) Reversed-phase HPLC Nitrosamine sample preparation

Pharmaceutical Impurity Identification: N-Nitrosoethanolamine as Elmustine Impurity 5

N-Nitrosoethanolamine is explicitly designated as Elmustine Impurity 5, where it serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Application (ANDA) filings [1]. In contrast, NDELA is not identified as an impurity in Elmustine.

Genotoxic impurity ANDA filing Nitrosamine drug substance-related impurity (NDSRI)

Physical Property Divergence: Density and Boiling Point Distinction from NDELA

N-Nitrosoethanolamine exhibits a predicted density of 1.3±0.1 g/cm³ and boiling point of 185.5±42.0 °C at 760 mmHg . NDELA has a reported specific gravity of 1.28 and boiling point of 237°F (113.9°C) at 1.5 mmHg, reflecting its substantially higher molecular weight and different vapor pressure profile [1].

Analytical reference standard handling Sample preparation Solvent selection

Synthetic Intermediate Utility: Role in α-Acetoxy-Nitrosamine Preparation

N-Nitrosoethanolamine serves as a precursor in the synthesis of N-(1-acetoxy-2-hydroxyethyl)-N-nitrosoethanolamine (compound 12) via epoxide ring-opening of NEMOR epoxide prepared by dimethyldioxirane oxidation of vinyl nitrosamines [1]. NDELA lacks the specific structural features required for this synthetic pathway.

Nitrosamine derivative synthesis α-Hydroxynitrosamine chemistry Epoxide ring-opening

N-Nitrosoethanolamine (CAS 98033-27-3): Validated Application Scenarios for Scientific Procurement


Pharmaceutical ANDA Filing: Elmustine Impurity 5 Reference Standard

Procure N-nitrosoethanolamine as a certified reference standard for Elmustine Impurity 5 identification and quantification. This compound is explicitly designated as an impurity in Elmustine drug substance and is required for analytical method development, method validation (AMV), and quality control (QC) testing during ANDA filing preparation [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. Substitution with generic NDELA or other nitrosamine standards would invalidate method specificity and compromise regulatory submission requirements [1].

LC-MS/MS Method Development for Low-Molecular-Weight Nitrosamine Impurities

Use N-nitrosoethanolamine as a model compound for developing and optimizing LC-MS/MS methods targeting low-molecular-weight nitrosamine impurities (MW range 80-110 Da). The compound's molecular weight of 90.08 Da and predicted LogP of -0.75 make it particularly suitable as a polar, early-eluting nitrosamine standard for testing matrix suppression effects and ionization efficiency . Unlike the more commonly used NDELA (MW 134.14), N-nitrosoethanolamine provides a distinct chromatographic retention profile and mass spectrometric response, enabling more comprehensive method robustness evaluation across the full polarity range of nitrosamine drug substance-related impurities (NDSRIs) [2].

N-Nitrosamine Synthetic Chemistry: α-Functionalized Derivative Preparation

Procure N-nitrosoethanolamine for use as a substrate in the synthesis of α-acetoxy- and α-epoxy-nitrosamine derivatives. The compound has been successfully employed as a precursor in the preparation of N-(1-acetoxy-2-hydroxyethyl)-N-nitrosoethanolamine (compound 12) through epoxide ring-opening reactions [3]. This specific synthetic utility is not shared by NDELA or other common nitrosamine analogs, making N-nitrosoethanolamine the compound of choice for researchers exploring α-hydroxynitrosamine chemistry and reactive nitrosamine intermediates [3].

Analytical Method Cross-Validation: Polar Nitrosamine Retention Time Marker

Employ N-nitrosoethanolamine as a polar retention time marker for HPLC and LC-MS/MS method development targeting nitrosamine impurities in aqueous-based pharmaceutical formulations. The compound's predicted ACD/LogP of -0.75 (estimated Log Kow -1.37) indicates substantially greater hydrophilicity than most commonly monitored nitrosamine impurities . This property enables its use as a system suitability standard for confirming adequate retention of polar nitrosamines that might otherwise elute in the solvent front. Procurement of this specific compound ensures that analytical methods are properly validated across the full polarity range of potential NDSRIs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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